molecular formula C16H16N2OS B7532861 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone

1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone

Cat. No.: B7532861
M. Wt: 284.4 g/mol
InChI Key: SPJGUNLEWAECOF-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone is a compound that features a quinoline and pyridine moiety connected via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone typically involves the reaction of 3,4-dihydroquinoline with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the quinoline, followed by the addition of a pyridine sulfonyl chloride to form the desired thioether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the pyridine moiety can interact with various enzymes and receptors. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone is unique due to its combination of a quinoline and pyridine moiety connected via a thioether linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c19-16(12-20-14-7-9-17-10-8-14)18-11-3-5-13-4-1-2-6-15(13)18/h1-2,4,6-10H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJGUNLEWAECOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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